(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one
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Overview
Description
(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolone core substituted with a 4-chlorophenyl group and two phenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one typically involves the condensation of 4-chlorobenzaldehyde with 2,5-diphenyl-3-pyrazolone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in the reduction of the double bond or other reducible groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated double bonds or other reduced functionalities.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, derivatives of this compound could be explored as potential drug candidates. Its structural features make it a promising scaffold for the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and pigments. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-[(4-bromophenyl)methylidene]-2,5-diphenylpyrazol-3-one: Similar structure with a bromine atom instead of chlorine.
(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one: Similar structure with a methyl group instead of chlorine.
(4Z)-4-[(4-nitrophenyl)methylidene]-2,5-diphenylpyrazol-3-one: Similar structure with a nitro group instead of chlorine.
Uniqueness
The uniqueness of (4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group influences its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O/c23-18-13-11-16(12-14-18)15-20-21(17-7-3-1-4-8-17)24-25(22(20)26)19-9-5-2-6-10-19/h1-15H/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDFPLAIPVZBOA-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NN(C(=O)/C2=C\C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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